Hyaluronidase
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-(3,3-dimethyl-2-methylideneindol-1-yl)hexanoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,1,4-5,8,11-12H2,2-3H3,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMKEDBUSSWSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=CC=CC=C21)CCCCCC(=O)O)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White cake; [Sigma-Aldrich MSDS] | |
| Record name | Hyaluronidase | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14776 | |
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CAS No. |
9001-54-1, 37326-33-3 | |
| Record name | Hyaluronidase | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hyaluronidase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hyaluronoglucosaminidase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Hyaluronidase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Genomic and Molecular Biology of Hyaluronidase
Transcriptional Regulation and Expression Patterns of Hyaluronidase Genes
The expression of this compound genes is a tightly controlled process, varying significantly across different tissues and cell types and influenced by a range of molecular modulators. This differential regulation ensures that hyaluronan degradation occurs at the right time and place, which is critical for tissue homeostasis and various physiological processes.
The members of the human this compound gene family exhibit distinct and tissue-specific expression patterns. HYAL1 and HYAL2, the primary somatic hyaluronidases, are widely expressed throughout the body. nih.gov HYAL1 is notably present in plasma and urine, as well as in major organs such as the liver, kidneys, spleen, and heart. nih.govresearchgate.netnih.gov HYAL2 is also broadly expressed, with transcripts found in the heart, lungs, liver, kidneys, pancreas, and placenta. mdpi.com
In contrast, other family members have more restricted expression profiles. HYAL3 expression is largely confined to the bone marrow and testis, while HYAL4 is primarily found in the placenta and skeletal muscle. nih.gov The expression of SPAM1 (PH-20) is most prominently detected in the testis, consistent with its role in fertilization, though sensitive PCR-based methods have detected its transcripts in fetal and placental tissues. nih.gov The pseudogene HYALP1 is also widely transcribed, despite not producing a functional protein. nih.gov
At the cellular level, hyaluronidases are localized to specific compartments to carry out their functions. HYAL2 is often found anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) link, where it initiates the degradation of high-molecular-weight hyaluronan into smaller fragments. wikipedia.orgnih.gov These fragments are then internalized for further processing in lysosomes by HYAL1. nih.govresearchgate.net
| Gene | Primary Tissue/Fluid Expression | Cellular Localization |
|---|---|---|
| HYAL1 | Widely expressed; high in liver, kidney, spleen, heart, plasma, urine. nih.govresearchgate.netnih.gov | Lysosomes. nih.govnih.gov |
| HYAL2 | Widely expressed; heart, placenta, lung, liver, skeletal muscle, kidney, pancreas. mdpi.com | Cell surface (GPI-anchored), intracellular vesicles. wikipedia.orgnih.gov |
| HYAL3 | Differentially expressed in bone marrow and testis. nih.gov | - |
| HYAL4 | Differentially expressed in placenta and skeletal muscle. nih.gov | - |
| SPAM1 (PH-20) | Primarily testis; detectable in fetal and placental tissues. nih.gov | Sperm acrosome. |
| HYALP1 | Widely transcribed. nih.gov | Not applicable (not translated). |
The transcription of this compound genes is regulated by a variety of signaling molecules, including cytokines and growth factors, as well as by epigenetic mechanisms. Pro-inflammatory cytokines play a significant role in modulating this compound expression. In human airway epithelial cells, for example, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) have been shown to upregulate the gene and protein expression of HYAL1, HYAL2, and HYAL3. nih.gov
Growth factors also influence this compound expression. Transforming growth factor-beta 1 (TGF-β1) has been observed to increase the expression of HYAL1 in dermal fibroblasts. nih.gov
Epigenetic regulation is another crucial layer of control, particularly for the HYAL1 gene. The expression of HYAL1 is controlled by the methylation of specific cytosine residues within its promoter region. nih.gov This methylation status dictates the binding of different transcription factors. In cells that express HYAL1, the promoter is bound by transcription factors such as Egr-1, AP-2, and NFκB. nih.gov Conversely, in non-expressing cells, the transcription factor SP1 binds to methylated sites in the promoter, repressing gene expression. nih.gov This demonstrates that the transcriptional activity of HYAL1 is subject to sophisticated epigenetic control that modulates transcription factor accessibility. nih.gov
Post-Transcriptional and Post-Translational Modulations of this compound
The biological activity of this compound is not solely determined by its gene expression; it is also intricately regulated by a series of post-transcriptional and post-translational modifications. These processes play a crucial role in dictating the enzyme's structure, function, and localization.
Mechanisms of Alternative mRNA Splicing and Functional Consequences
Alternative mRNA splicing is a significant post-transcriptional mechanism that generates multiple protein isoforms from a single gene, thereby increasing the functional diversity of the proteome. In the context of hyaluronidases, alternative splicing has been identified as a key controller of enzymatic activity.
Research has identified several splice variants for this compound genes, particularly HYAL1 and HYAL3. nih.gov For instance, five splice variants of HYAL1 have been documented (HYAL1v1 to HYAL1v5). nih.gov A notable variant, HYAL1v1, lacks a 30-amino acid sequence (from amino acid 301 to 330) that is present in the full-length, wild-type HYAL1 protein. nih.gov This particular sequence has been demonstrated to be critical for the enzyme's this compound activity. nih.gov Consequently, HYAL1v1 and other identified variants such as HYAL1v2, HYAL1v3, HYAL1v4, and HYAL1v5 are enzymatically inactive. nih.gov
Similarly, splice variants have been observed for HYAL3, including HYAL3v1, which is missing a homologous 30-amino acid segment (from amino acid 299 to 328), rendering it inactive. nih.gov The expression pattern of these splice variants appears to be tissue-specific and linked to pathological states. Normal tissues and low-grade (G1) bladder tumors tend to express the enzymatically inactive variants. nih.gov In contrast, the wild-type, enzymatically active form of HYAL1 is predominantly expressed in higher-grade (G2/G3) and invasive tumors. nih.gov This differential expression suggests that the regulation of this compound activity through alternative splicing may play a role in tumor progression. nih.gov
Interestingly, this compound itself can influence splicing events of other genes. For example, nuclear this compound 2 (HYAL2) has been shown to regulate the alternative splicing of CD44 pre-mRNA, which can determine whether a cell adopts a profibrotic or antifibrotic phenotype. nih.govresearchgate.net
| This compound Gene | Splice Variant | Key Structural Change | Functional Consequence | Typical Expression |
|---|---|---|---|---|
| HYAL1 | HYAL1v1 | Lacks a 30-amino acid sequence (301-330) | Enzymatically inactive | Normal tissues, G1 bladder tumors |
| HYAL1 | HYAL1v2 | Contains amino acids 183-435 of wild-type | Enzymatically inactive | Normal tissues, G1 bladder tumors |
| HYAL1 | HYAL1v3 | Contains amino acids 1-207 of wild-type | Enzymatically inactive | Normal tissues, G1 bladder tumors |
| HYAL1 | HYAL1v4 | Contains amino acids 260-435 of wild-type | Enzymatically inactive | Normal tissues, G1 bladder tumors |
| HYAL1 | HYAL1v5 | Contains amino acids 340-435 of wild-type | Enzymatically inactive | Normal tissues, G1 bladder tumors |
| HYAL3 | HYAL3v1 | Lacks a 30-amino acid sequence (299-328) | Enzymatically inactive | Tumor cells and tissues |
| HYAL3 | HYAL3v2 | Contains amino acids 251-417 of wild-type | Enzymatically inactive | Tumor cells and tissues |
| HYAL3 | HYAL3v3 | Contains amino acids 251-417 but lacks 299-328 | Enzymatically inactive | Tumor cells and tissues |
Enzymatic Post-Translational Modifications and Their Impact on Activity
Following translation, this compound proteins undergo several enzymatic modifications that are vital for their proper folding, stability, secretion, and catalytic function.
Glycosylation: One of the most critical post-translational modifications for this compound is glycosylation, the attachment of oligosaccharide chains (glycans) to the polypeptide backbone.
N-glycosylation: This process, involving the attachment of a glycan to an asparagine residue, is essential for the secretion and enzymatic activity of human this compound 1 (HYAL1). nih.gov HYAL1 has three predicted N-glycosylation sites at asparagine residues Asn⁹⁹, Asn²¹⁶, and Asn³⁵⁰, and mass spectrometry has confirmed their glycosylation. nih.gov A lack of N-glycosylation has been shown to reduce the enzymatic activity of HYAL1. nih.gov Similarly, for the sperm surface this compound PH-20, N-linked glycans are crucial for its function. nih.govresearchgate.net The removal of these glycans from PH-20 results in a complete loss of its this compound activity. nih.govresearchgate.net
C-mannosylation: A less common form of glycosylation, C-mannosylation, involves the attachment of an α-mannose to a tryptophan residue. Human HYAL1 has two potential C-mannosylation sites, Trp¹³⁰ and Trp³²¹. spandidos-publications.com Studies have shown that intracellular HYAL1 is C-mannosylated at Trp¹³⁰. spandidos-publications.com This modification appears to negatively regulate the enzyme, as secreted, active HYAL1 is not C-mannosylated. spandidos-publications.com Computer simulations suggest that C-mannosylation at Trp¹³⁰ alters the conformation of the active site, potentially hindering its enzymatic activity and secretion. spandidos-publications.com
Disulfide Bonds: The formation of disulfide bonds between cysteine residues is another crucial post-translational modification that stabilizes the tertiary structure of hyaluronidases. The this compound activity of sperm surface protein PH-20 is dependent on the structural integrity provided by these sulfhydryl linkages. nih.govresearchgate.net The reduction of these disulfide bonds leads to a loss of enzyme activity, highlighting their importance in maintaining the correct protein conformation for catalysis. nih.govresearchgate.net
| Modification Type | This compound Example | Site of Modification | Impact on Activity |
|---|---|---|---|
| N-glycosylation | Human HYAL1 | Asn⁹⁹, Asn²¹⁶, Asn³⁵⁰ | Required for secretion and enzymatic activity |
| N-glycosylation | Macaque Sperm PH-20 | Multiple potential sites | Essential for this compound activity |
| C-mannosylation | Human HYAL1 | Trp¹³⁰ (intracellular) | Negatively regulates secretion and enzymatic activity |
| Disulfide Bonds | Macaque Sperm PH-20 | Between cysteine residues | Essential for maintaining structural integrity and enzyme activity |
Structural Biology of Hyaluronidase Enzymes
Elucidation of Hyaluronidase Three-Dimensional Structures
The determination of the three-dimensional structures of this compound enzymes has been pivotal in understanding their function. Techniques like X-ray crystallography have revealed intricate details of their architecture.
Architectural Features of the Catalytic Cleft
The catalytic activity of hyaluronidases occurs within a prominent cleft or groove that traverses the enzyme. nih.gov This elongated cleft is large enough to accommodate the polymeric hyaluronan substrate. nih.gov The surface of this cleft in vertebrate-like hyaluronidases has a large positive charge and hydrophobic character, which facilitates the binding of the negatively charged and hydrophobic hyaluronan substrate. nih.gov In bacterial hyaluronate lyases, the catalytic cleft is also a prominent feature, formed at the wider end of a barrel-like structure within the α-domain. glycoforum.gr.jp The catalysis of substrate degradation happens at the most constricted part of this cleft. uni-regensburg.de
Identification and Functional Assignment of Active Site Residues
In vertebrate hyaluronidases, which belong to the glycoside hydrolase family 56, the active site typically contains a key acidic residue, a glutamate (B1630785) (Glu), that acts as the catalytic residue. plos.orgresearchgate.net For instance, in human HYAL1, Glu131 is the essential catalytic residue, acting as a proton donor. plos.orgnih.gov This is part of a conserved Asp-X-Glu motif, where the aspartate (Asp) plays a supporting role. plos.orgresearchgate.net Mutagenesis studies on human Hyal1 have shown that residues such as Asp129, Tyr202, and Tyr247 are also critical for catalysis. nih.gov Asp129 and Tyr247 are involved in stabilizing the nucleophile, while Tyr202 is a determinant for substrate binding. nih.gov In bee venom this compound, Glu113 serves as the proton donor. nih.gov
Bacterial hyaluronate lyases, on the other hand, utilize a different set of catalytic residues. In Streptococcus pneumoniae hyaluronate lyase, the catalytic triad (B1167595) consists of Asn349, His399, and Tyr408. uni-regensburg.ded-nb.info A hydrophobic patch composed of Trp291, Trp292, and Phe343 is also implicated in the precise positioning of the substrate. uni-regensburg.ded-nb.info
| Enzyme Source | Catalytic Residues | Supporting Residues/Features |
| Human HYAL1 | Glu131 | Asp129, Tyr202, Tyr247 |
| Bee Venom | Glu113 | Asp111 |
| Streptococcus pneumoniae | Asn349, His399, Tyr408 | Hydrophobic patch (Trp291, Trp292, Phe343) |
| Vespa affinis (wasp) | Asp107, Glu109 |
This table summarizes key active site residues identified in different this compound enzymes.
Characterization of Accessory Structural Domains and Motifs
Many hyaluronidases exhibit a multi-domain architecture. Vertebrate hyaluronidases typically have a major catalytic domain and a smaller C-terminal domain of unknown function. nih.gov The catalytic domain of human this compound-1 (hHyal-1) adopts a distorted (β/α)8 barrel fold, similar to that of bee venom this compound. rcsb.orgacs.org In addition to the catalytic domain, hHyal-1 possesses a novel, epidermal growth factor (EGF)-like domain at its C-terminus. rcsb.orgacs.org This EGF-like domain is implicated in protein-protein interactions and regulatory processes. rcsb.orgacs.org Some sperm hyaluronidases, like PH-20, also feature additional domains such as a zona pellucida-binding domain. pnas.orgjmb.or.kr
Comparative Structural Analysis Across this compound Classes
Comparing the structures of hyaluronidases from different biological sources reveals both conserved features and significant distinctions, reflecting their diverse evolutionary paths and functional roles.
Structural Distinctions Between Vertebrate and Prokaryotic Hyaluronidases
| Feature | Vertebrate Hyaluronidases | Prokaryotic Hyaluronidases (Lyases) |
| Enzyme Class | Hydrolase (EC 3.2.1.35) | Lyase (EC 4.2.2.*) |
| Catalytic Mechanism | Hydrolysis | β-elimination |
| Primary Product | Saturated oligosaccharides (e.g., tetrasaccharides) | Unsaturated disaccharides |
| Core Catalytic Domain | Distorted (β/α)8 TIM barrel | α-helical domain with a barrel-like structure |
| Overall Architecture | Often globular with a large cleft | Typically consists of distinct α-helical and β-sheet domains |
This table highlights the key structural and functional distinctions between vertebrate and prokaryotic hyaluronidases.
Application of Homology Modeling and X-ray Crystallography in Structure Determination
X-ray crystallography has been instrumental in providing high-resolution three-dimensional structures of hyaluronidases. The crystal structure of bee venom this compound was the first for a family 56 glycosidase and was determined at 1.6 Å resolution. nih.gov This structure revealed a topology resembling a classical (β/α)8 TIM barrel, but with only seven strands. nih.gov Subsequently, the crystal structure of human HYAL-1 was solved, confirming the distorted (β/α)8 barrel of the catalytic domain and revealing the novel EGF-like domain. rcsb.orgacs.org
Where experimental structures are not available, homology modeling has proven to be a valuable tool. nih.gov Due to significant structural homology with the experimentally determined bee venom this compound structure, reliable 3D models for human hyaluronidases (Hyal-1 through -4 and PH-20) have been generated. nih.govresearchgate.net These models have provided insights into their catalytic mechanisms and the structural basis for differences in their activity. researchgate.net For instance, homology modeling of wasp venom this compound (VesA2) based on the templates of wasp and bee venom enzymes has helped in identifying its catalytic residues. scielo.br The validation of these models is often performed using tools like Ramachandran plot analysis to ensure their stereochemical quality. researchgate.net
Enzymatic Mechanisms and Catalysis of Hyaluronidase
Catalytic Reaction Pathways of Hyaluronidases
The cleavage of glycosidic bonds in hyaluronan and related glycosaminoglycans by hyaluronidases occurs through two principal catalytic mechanisms: hydrolysis and β-elimination. nih.govcreative-enzymes.com
Vertebrate hyaluronidases (EC 3.2.1.35), which belong to the glycosidase family 56, employ a hydrolytic mechanism to cleave the β(1→4) glycosidic linkage between N-acetyl-D-glucosamine (GlcNAc) and D-glucuronic acid (GlcA) residues in the hyaluronan polymer. nih.govpatsnap.com This catalysis proceeds via a double-displacement mechanism, which results in the net retention of the anomeric configuration of the substrate. nih.gov
A key feature of this pathway is the concept of substrate-assisted catalysis. nih.govembopress.org Unlike many glycosidases that use two acidic amino acid residues for catalysis, eukaryotic hyaluronidases utilize a single glutamic acid residue (e.g., Glu131 in human Hyal-1) as the proton donor. nih.govresearchgate.net The role of the nucleophile is performed by the carbonyl oxygen of the N-acetyl group of the GlcNAc residue of the hyaluronan substrate itself. nih.govresearchgate.net This process involves the formation of a postulated oxazolinium ion intermediate, a departure from the more common covalent enzyme-glycan intermediate seen in other enzymatic reactions. nih.govembopress.org The catalytic cycle results in the hydrolysis of the glycosidic bond, breaking down the polysaccharide chain. patsnap.com
In contrast, prokaryotic hyaluronidases (EC 4.2.2.1), also known as hyaluronate lyases, utilize a β-elimination reaction. nih.govcreative-enzymes.com These enzymes belong to the polysaccharide lyase family 8. nih.gov The mechanism involves an acid/base-type proton acceptance and donation reaction, which is fundamentally different from the hydrolysis seen in eukaryotes. nih.govsav.sk
The catalytic process cleaves the β(1→4) glycosidic bond and introduces an unsaturated double bond between the C4 and C5 carbons of the uronic acid residue at the new non-reducing end of the resulting oligosaccharide. nih.govsci-hub.se This "eliminase" activity facilitates bacterial dissemination through host tissues by degrading the extracellular matrix. creative-enzymes.com Some bacterial hyaluronidases, such as that from Streptococcus pneumoniae, have a catalytic domain with an (α/α)₅ barrel fold. mdpi.com
Besides their primary degradative function, mammalian hyaluronidases, particularly testicular-type hyaluronidase, also exhibit transglycosylation activity. nih.govglycoforum.gr.jp This process involves the transfer of a segment of the hyaluronan chain from a donor molecule to an acceptor molecule, which can be another hyaluronan chain or an oligosaccharide. researchgate.netnih.gov Transglycosylation is a competing reaction to hydrolysis, and its prevalence can be influenced by factors such as pH. nih.govoup.com
Studies on bovine testicular this compound have shown that at a pH of 4.0, hydrolysis is the main catalytic activity, whereas at a pH of 6.0, transglycosylation becomes more dominant. oup.com This activity can produce higher molecular weight oligosaccharides from smaller fragments and has the potential to create hybrid molecules between hyaluronan and chondroitin (B13769445) sulfate (B86663) chains in vitro. glycoforum.gr.jpresearchgate.net The precise enzymatic mechanism and the biological significance of this transglycosylation are not yet fully understood. nih.gov
Substrate Specificity and Recognition by Hyaluronidases
While named for their action on hyaluronan, the substrate scope of most hyaluronidases extends to other structurally similar glycosaminoglycans. nih.gov
The degradation of hyaluronan by hyaluronidases results in the generation of smaller oligosaccharide fragments. The size of these end products is characteristic of the enzyme type.
Eukaryotic Hyaluronidases : Mammalian-type hyaluronidases (EC 3.2.1.35) are endo-β-N-acetylhexosaminidases that primarily produce tetrasaccharides and hexasaccharides as the major final products of hydrolysis. researchgate.netglycoforum.gr.jp For instance, human HYAL1 is known to degrade hyaluronan into tetrasaccharides. patsnap.commdpi.com HYAL2, which is often anchored to the cell membrane, cleaves high-molecular-weight hyaluronan into intermediate-sized fragments of about 20 kDa. mdpi.comwikipedia.org These fragments can then be further hydrolyzed by HYAL1 within lysosomes. wikipedia.org
Prokaryotic Hyaluronidases : Bacterial hyaluronate lyases (EC 4.2.2.1) operate via β-elimination and yield primarily unsaturated disaccharides as the final degradation products. creative-enzymes.comnih.gov
Leech Hyaluronidases : A third type, found in leeches and some hookworms (EC 3.2.1.36), are endo-β-D-glucuronidases that cleave the β(1→3) glycosidic bonds, also resulting in tetrasaccharides and hexasaccharides. creative-enzymes.comnih.gov
| Enzyme Type | EC Number | Catalytic Mechanism | Primary Glycosidic Bond Cleaved | Major Hyaluronan Degradation Products |
| Mammalian this compound | 3.2.1.35 | Hydrolysis | β(1→4) | Saturated tetrasaccharides and hexasaccharides glycoforum.gr.jpnih.gov |
| Bacterial this compound | 4.2.2.1 | β-Elimination | β(1→4) | Unsaturated disaccharides creative-enzymes.comnih.gov |
| Leech/Hookworm this compound | 3.2.1.36 | Hydrolysis | β(1→3) | Saturated tetrasaccharides and hexasaccharides creative-enzymes.comnih.gov |
Most hyaluronidases are not absolutely specific to hyaluronan and can also degrade chondroitin and chondroitin sulfates (CS), albeit generally at a slower rate. nih.gov This broader specificity is thought to be an evolutionary relic, as chondroitins are considered more ancient molecules than hyaluronan. nih.govnih.gov
Human HYAL1 and testicular this compound (SPAM1) can degrade both hyaluronan and chondroitin sulfates. nih.gov Studies have shown that HYAL1 can depolymerize chondroitin sulfate A (CS-A) to a similar extent as hyaluronan. nih.gov Similarly, SPAM1 degrades CS-A, chondroitin, and hyaluronan to a comparable degree. nih.gov However, the degradation rate can be significantly influenced by the sulfation pattern of the chondroitin chain. The presence of a 6-O-sulfate group on the GalNAc residue (as in CS-C) appears to have an inhibitory effect on the activity of both HYAL1 and SPAM1. nih.gov In contrast, chondroitin 4-sulfate (CS-A) is hydrolyzed more readily. nih.govnih.gov
Interestingly, some hyaluronidases exhibit high specificity. HYAL4, for example, is considered a CS-specific endoglycosidase with little to no activity against hyaluronan. mdpi.comresearchgate.net It plays a role in the cellular catabolism of CS by cleaving the polysaccharide chains into smaller oligosaccharides. mdpi.comresearchgate.net
| This compound Type | Substrate(s) | Notes on Degradation |
| Human HYAL1 | Hyaluronan, Chondroitin Sulfate (CS) | Degrades CS-A comparably to hyaluronan; activity is inhibited by 6-O-sulfation (CS-C). nih.gov |
| Testicular (SPAM1) | Hyaluronan, Chondroitin, Chondroitin Sulfate (CS) | Degrades CS-A and Chondroitin comparably to hyaluronan; activity is inhibited by 6-O-sulfation (CS-C). nih.gov |
| Human HYAL4 | Chondroitin Sulfate (CS) | Considered a CS-specific endoglycosidase with minimal to no activity against hyaluronan. mdpi.comresearchgate.net |
| Bacterial Lyases | Hyaluronan, Chondroitin, Chondroitin Sulfate (CS) | Can degrade CS and dermatan sulfate to varying extents, though generally slower than hyaluronan. glycoforum.gr.jp |
Isoform-Specific Substrate Processing in Human Hyaluronidases
The human genome contains six this compound-like genes, leading to several isoforms with distinct catalytic functions and substrate specificities. mdpi.com The primary enzymes responsible for the catabolism of hyaluronic acid (HA) in somatic tissues are HYAL1 and HYAL2. mdpi.comnih.gov Their processing of HA occurs in a coordinated, stepwise manner.
HYAL2, a GPI-anchored protein on the cell surface, is responsible for the initial breakdown of high-molecular-weight HA into intermediate-sized fragments of approximately 20 kDa (around 50 disaccharide units). nih.govacs.orgglycoforum.gr.jp These fragments can then be internalized, where they become the substrate for HYAL1. glycoforum.gr.jp HYAL1 is a lysosomal enzyme that further degrades these intermediate fragments into small oligosaccharides, primarily tetrasaccharides ([GlcA-GlcNAc]₂). nih.govacs.org This sequential action highlights a significant difference in substrate processing: HYAL2 specifically targets large HA polymers, while HYAL1 acts on the resulting smaller fragments. acs.org
Other human this compound isoforms exhibit different specificities. PH-20, which is primarily found on the surface of sperm, is essential for fertilization by degrading the HA-rich cumulus mass surrounding the ovum. glycoforum.gr.jpnih.gov The HYAL4 protein, based on preliminary studies, is considered to be a chondroitinase, showing preferential activity towards chondroitin and chondroitin sulfates rather than hyaluronic acid. nih.govglycoforum.gr.jp HYAL3's role is less understood, though it is known to be an acid-active enzyme like HYAL1. nih.gov This division of labor among the isoforms allows for precise regulation of HA turnover and the generation of HA fragments with specific biological activities. nih.gov
Table 1: Substrate Specificity and Products of Human this compound Isoforms
| Isoform | Primary Substrate(s) | Primary Product(s) | Typical Location |
|---|---|---|---|
| HYAL1 | ~20 kDa HA fragments | Tetrasaccharides | Lysosomes nih.govacs.org |
| HYAL2 | High-molecular-weight HA | ~20 kDa HA fragments | Cell membrane (GPI-anchored) glycoforum.gr.jppatsnap.com |
| PH-20 | Hyaluronic acid | HA oligosaccharides | Sperm surface glycoforum.gr.jpnih.gov |
| HYAL4 | Chondroitin, Chondroitin Sulfate | Chondroitin Sulfate oligosaccharides | - nih.govglycoforum.gr.jp |
Quantitative Enzyme Kinetics and Reaction Dynamics
Determination of Steady-State Kinetic Parameters (e.g., Michaelis-Menten Models)
The quantitative analysis of this compound activity is often approached using the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]). uab.edu However, the polymeric and heterogeneous nature of hyaluronic acid presents challenges for precise kinetic analysis. oup.comoup.com As the enzyme cleaves the long HA chains, the number of substrate molecules (and thus the molar substrate concentration) actually increases, complicating the determination of steady-state parameters. oup.comoup.com
To overcome this, many kinetic studies employ small, well-defined HA oligosaccharides as substrates, which allows for more accurate monitoring of substrate consumption and product formation. oup.comoup.com Using these defined substrates, researchers can determine key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). For example, studies using a fluorescently-labeled HA substrate with bovine testes this compound yielded a Kₘ value of 0.16 mM. nih.gov Another study using nanopore detection to monitor HA degradation calculated a Kₘ of 0.84 µM and a Vₘₐₓ of 0.58 (events/second)/min. researchgate.net Such analyses allow for the quantitative comparison of enzymatic efficiency between different this compound isoforms and under various reaction conditions. uab.eduoup.com
Table 2: Example Kinetic Parameters for Hyaluronidases
| Enzyme Source | Substrate | Kₘ (Michaelis Constant) | Vₘₐₓ (Maximum Velocity) | Reference |
|---|---|---|---|---|
| Bovine Testes this compound | FRET-HA | 0.16 mM | Not specified | nih.gov |
| This compound (unspecified) | High-molecular-weight HA | 0.84 µM | 0.58 (events/second)/min | researchgate.net |
| Bovine Testicular this compound | HA hexasaccharide (pH 4.0) | 0.29 mM | 14.3 µM/min | oup.com |
| Human Hyal-1 | HA hexasaccharide (pH 3.5) | 1.5 mM | 1.6 µM/min | oup.com |
Analysis of Oligosaccharide Product Distribution Over Time
The degradation of hyaluronic acid by this compound is a dynamic process that results in a changing distribution of oligosaccharide products over time. Initially, the cleavage of high-molecular-weight HA produces a wide range of large to intermediate-sized fragments. nih.gov As the reaction progresses, these larger fragments are further broken down, causing the average molecular weight of the product mixture to decrease. researchgate.net
For mammalian hyaluronidases like HYAL1, the reaction proceeds until a final, stable end-product is reached. acs.orgoup.com The predominant final products of HYAL1 activity are tetrasaccharides and, to a lesser extent, hexasaccharides. nih.govoup.com Analysis of the reaction over time shows a shift from a broad distribution of various-sized oligosaccharides to an accumulation of these small, terminal products. researchgate.net The reaction pathway is further complicated by the transglycosylation activity of hyaluronidases, where the enzyme can transfer a part of the substrate to another substrate molecule or to water (hydrolysis). nih.gov This can lead to the transient formation of oligosaccharides that are larger than the initial substrate, although hydrolysis is the dominant reaction under most physiological conditions. oup.comnih.gov When acting on other glycosaminoglycans, such as chondroitin sulfate, mammalian hyaluronidases have been shown to produce a range of even-numbered oligosaccharides, with hexa- and octasaccharides being among the main digestion products. oup.com
Factors Governing Reaction Rates and Processivity
Several physicochemical factors govern the rate of this compound-catalyzed reactions.
pH: Hyaluronidases exhibit optimal activity within specific pH ranges. For instance, lysosomal HYAL1 functions best at an acidic pH of 3.5 to 4.5, consistent with its cellular environment. acs.orgpatsnap.com In contrast, other hyaluronidases, such as PH-20, can have different pH optima depending on their processing state. oup.com For some hyaluronidases, pH can also influence the balance between hydrolysis and transglycosylation, with acidic conditions favoring hydrolysis. oup.comoup.com
Ionic Strength: The ionic strength of the reaction buffer can modulate enzyme activity. patsnap.com
Substrate Concentration: As described by the Michaelis-Menten model, the reaction rate is dependent on substrate concentration up to a saturation point. uab.eduresearchgate.net
Substrate Characteristics: The physical properties of the hyaluronic acid substrate significantly impact the reaction rate. The degree of cross-linking in synthetic HA fillers, for example, can impede enzyme access to the β-1,4 glycosidic bonds, slowing down degradation. nih.govd-nb.info The size of the HA polymer can also influence reaction kinetics. nih.gov
Inhibitors: The presence of natural this compound inhibitors in the body can regulate enzyme activity. Levels of these inhibitors can increase during acute-phase responses like septicemia or burns. d-nb.info
A key aspect of enzyme-polymer interactions is processivity—the ability of an enzyme to perform multiple catalytic cycles on a single polymer chain before dissociating. In marked contrast to some bacterial hyaluronidases, human hyaluronidases are considered to be non-processive enzymes. nih.gov They cleave the HA substrate in a random, endolytic fashion, dissociating from the chain after a cleavage event rather than sliding along it to make subsequent cuts. nih.gov
Inhibitors of Hyaluronidase Activity
Classification and Categorization of Hyaluronidase Inhibitory Molecules
This compound inhibitors are a chemically diverse group of compounds originating from both natural and synthetic sources. They can be broadly classified based on their chemical nature and origin. researchgate.net
Plant-Derived Bioactive Components : This is one of the largest and most studied categories.
Flavonoids : Compounds like apigenin, luteolin, kaempferol, and quercetin (B1663063) have demonstrated this compound inhibitory activity. The presence and position of hydroxyl groups and a double bond in their chemical structure are crucial for their inhibitory potency. tandfonline.com
Polyphenols : This group includes catechins, such as epigallocatechin gallate (EGCg), which have been shown to inhibit this compound. mrs-j.org
Terpenoids : This category includes compounds like glycyrrhizic acid and its derivatives. oup.com
Alkaloids : Certain alkaloids have also been identified as this compound inhibitors. researchgate.net
Glycosaminoglycans and Polysaccharides :
Heparin and Heparinoids : Heparin is a well-known inhibitor of this compound. nih.gov
Synthetic Compounds :
A variety of synthetic molecules have been developed as this compound inhibitors, including anti-inflammatory drugs like salicylates.
Animal-Derived and Endogenous Inhibitors :
Proteins : The primary this compound inhibitor in human serum is a protein belonging to the inter-alpha-inhibitor (IαI) family. nih.govdovepress.com This protein helps to regulate HA levels in the bloodstream. nih.gov
Miscellaneous Compounds :
This category includes fatty acids, antioxidants like L-ascorbic acid derivatives, and other organic compounds. researchgate.nettandfonline.com
Table 1: Classification of this compound Inhibitors
| Category | Sub-Category | Examples |
| Natural Products | Flavonoids | Apigenin, Luteolin, Quercetin, Myricetin |
| Polyphenols | Epigallocatechin gallate (EGCg), Rosmarinic acid | |
| Terpenoids | Glycyrrhizic acid, Chikusetsusaponin IV | |
| Alkaloids | Aristolochic acid | |
| Polysaccharides | Glycosaminoglycans | Heparin, Sulfated Hyaluronic Acid (sHA) |
| Other Polysaccharides | Dextran sulfate (B86663), Cellulose polysulfate | |
| Endogenous/Animal-Derived | Proteins | Inter-alpha-inhibitor (IαI) |
| Toxins | Some snake venom components | |
| Synthetic Compounds | Anti-inflammatory Drugs | Salicylates, Fenoprofen |
| Other | Sodium aurothiomalate, Polystyrene sulfonates |
Molecular Mechanisms of this compound Inhibition
The mechanisms by which molecules inhibit this compound activity are varied, reflecting the chemical diversity of the inhibitors themselves. The primary mechanisms involve interactions with the enzyme's active site or with other sites that modulate its function.
Competitive inhibition occurs when an inhibitor molecule, which often bears a structural resemblance to the natural substrate (hyaluronic acid), binds reversibly to the enzyme's active site. This binding event prevents the substrate from accessing the catalytic machinery of the enzyme. The level of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.
A notable example is L-ascorbic acid 6-hexadecanoate (Vcpal-6), a potent competitive inhibitor. X-ray crystallography studies have shown that this molecule binds directly within the catalytic cleft of the enzyme. The binding is stabilized by a combination of hydrophobic interactions and hydrogen bonds. For instance, the palmitoyl (B13399708) moiety of Vcpal-6 fits into a hydrophobic surface crevice within the enzyme, while a hydrogen bond forms between the inhibitor's carboxylic group and the side chain of a key tyrosine residue (Tyr408) that acts as the catalytic acid in the degradation of hyaluronic acid. tandfonline.com This direct blocking of the active site effectively prevents the enzyme from performing its catalytic function.
Inhibitors can also bind to the enzyme at a location other than the active site, a mechanism known as non-competitive or allosteric inhibition. This binding induces a conformational change in the enzyme, altering the shape of the active site and reducing its catalytic efficiency, even if the substrate is still able to bind. A key feature of non-competitive inhibition is that its effect is not overcome by increasing the substrate concentration.
Some natural compounds, like certain flavonoids, are thought to act through such mechanisms. For example, isoliquiritigenin (B1662430) has been identified as a positive allosteric modulator for other types of receptors, and similar non-active site interactions are proposed for its this compound inhibitory activity. jst.go.jp
Furthermore, some inhibitors exhibit a "mixed inhibition" pattern, suggesting they can bind to both the free enzyme (like a competitive inhibitor) and the enzyme-substrate complex (like an uncompetitive inhibitor). oup.com Kinetic studies of salvianolic acid B and rosmarinic acid revealed they act as mixed-type inhibitors of this compound. researchgate.net This dual-binding capability can make them particularly effective at reducing enzyme activity under various conditions.
A significant strategy in developing potent this compound inhibitors involves creating molecules that mimic the structure of the natural substrate, hyaluronic acid. These substrate analogs can effectively compete for the active site.
O-sulfated Hyaluronic Acid (sHA) : Chemically modifying hyaluronic acid by adding sulfate groups creates a powerful inhibitor. These sHA derivatives have shown high efficacy, with their inhibitory action working through a mixed mechanism of competitive and uncompetitive inhibition. oup.com The presence of the sulfate groups is a key determinant of their potency. oup.com
Poly(styrene-4-sulfonate) (PSS) : These synthetic polymers are among the most potent this compound inhibitors identified. Their effectiveness is directly related to their molecular weight; longer polymer chains exhibit stronger inhibition. oup.comresearchgate.net Like sHA, PSS compounds also act via a mixed inhibition mechanism. oup.com
The design of these polymeric inhibitors leverages the creation of large molecules with multiple negative charges (from sulfate or sulfonate groups) that can interact strongly with the enzyme, blocking its function.
Recombinant Expression and Engineering of Hyaluronidase
Selection and Optimization of Recombinant Expression Systems
The choice of expression system is critical for obtaining functional, correctly folded, and high-yield recombinant hyaluronidase. Both prokaryotic and eukaryotic systems offer distinct advantages and challenges.
Prokaryotic Hosts for this compound Production
Prokaryotic systems, particularly Escherichia coli (E. coli), are widely utilized for recombinant protein production due to their rapid growth, well-established genetic tools, and high expression levels. E. coli strains like BL21(DE3) are commonly employed, often in conjunction with expression vectors such as the pET system, which allows for tightly controlled gene expression nih.govnih.gov.
However, prokaryotic expression of hyaluronidases can present challenges. Proteins expressed in E. coli often form insoluble inclusion bodies, requiring subsequent refolding steps which can lead to low yields and compromised activity nih.govnih.govscielo.br. Furthermore, E. coli lacks the complex post-translational modification machinery found in eukaryotic cells, such as glycosylation, which can be important for the proper folding, stability, and activity of some hyaluronidases nih.govoup.comresearchgate.net. For instance, human Hyal-1 expressed in E. coli exhibited low folding yields (0.5%) and a specific activity of 0.1 U/mg, significantly lower than when expressed in eukaryotic systems nih.gov. Similarly, Vespa affinis this compound expressed in E. coli showed maximal activity at a highly acidic pH (pH 2), a shift from the activity profile of the native enzyme, potentially due to the absence of glycosylation scielo.brresearchgate.net. Despite these limitations, E. coli can be optimized to produce active, albeit sometimes less functional, hyaluronidases with high purity, as demonstrated by the production of bacterial this compound rHyal-sk with ≥99% purity and ≥40,000 U/mg specific activity nih.gov.
Eukaryotic Systems for Functional Recombinant this compound
Eukaryotic expression systems, including yeast (Pichia pastoris), insect cells (Drosophila Schneider-2 or DS-2), and mammalian cells (e.g., Chinese Hamster Ovary or CHO cells), are often preferred when functional, secreted, or post-translationally modified hyaluronidases are required.
Yeast (Pichia pastoris) : Pichia pastoris is a highly popular host for recombinant protein production, including hyaluronidases google.comnih.govfrontiersin.orgnih.govsci-hub.se. Its ability to secrete proteins into the culture medium, coupled with its capacity for post-translational modifications like glycosylation, makes it suitable for producing active and soluble hyaluronidases nih.govnih.gov. Strategies such as signal peptide engineering and optimization of cultivation conditions have led to significantly enhanced yields. For example, the expression of leech this compound (LHyal) in P. pastoris achieved yields as high as 2.12 × 10⁶ U/mL in a 3-L fermenter through combined engineering strategies sci-hub.se. Human this compound PH20 (hPH20) also demonstrated high activity when expressed in P. pastoris, reaching 258.1 U·L⁻¹ in a 3-L bioreactor frontiersin.org.
Insect Cells (Drosophila S2) : Insect cell systems, such as Drosophila Schneider-2 (DS-2) cells, have been used to express human this compound Hyal-1. This system facilitated the secretion of Hyal-1 into the culture medium, allowing for purification to a specific activity of 8.6 U/mg, comparable to the native human plasma enzyme nih.govoup.com. While deglycosylation of Hyal-1 expressed in DS-2 cells resulted in a decrease in enzymatic activity, the system generally supports the production of functional enzyme nih.gov.
Mammalian Cells (e.g., CHO) : Mammalian cell lines, like CHO cells, are capable of performing complex post-translational modifications and are often used for producing therapeutic proteins that require human-like folding and processing. Recombinant human this compound, often engineered as fusion proteins (e.g., PH20-HSA or PH20-IgFc), has been successfully produced in mammalian systems, achieving high purity (>95%) and yields suitable for pharmaceutical applications google.com.
Table 1: Comparison of Recombinant this compound Expression Systems
| Host System | This compound Source/Type | Key Features/Outcomes | Reference(s) |
| Escherichia coli (E. coli) | Streptococcus pyogenes | Inclusion bodies, low folding yield (0.5%), specific activity 0.1 U/mg. ~30% activity of standard enzyme. | nih.govnih.gov |
| E. coli | Vespa affinis | Inclusion bodies, activity shifted to pH 2. | scielo.brresearchgate.net |
| E. coli | Bee | Inclusion bodies, activity verified by FT-IR. | nih.gov |
| E. coli | Bacterial (rHyal-sk) | High purity (≥99%), high specific activity (≥40,000 U/mg). | nih.gov |
| Pichia pastoris (Yeast) | Leech (LHyal) | High yield (up to 2.12 × 10⁶ U/mL), secreted, optimized cultivation. | google.comsci-hub.seresearchgate.net |
| P. pastoris | Scorpion venom (rTsHyal-1) | Specific activity 1097 TRU/mg, secreted. | nih.gov |
| P. pastoris | Human PH20 (hPH20) | High yield (258.1 U·L⁻¹ in 3L bioreactor), secreted. | frontiersin.orgfrontiersin.orgdoaj.orgresearchgate.net |
| P. pastoris | Bee | Milligram quantities/L, activity over pH 3-8 range, secreted glycoprotein. | nih.gov |
| Insect Cells (Drosophila S2) | Human Hyal-1 | Secreted, specific activity 8.6 U/mg, functional enzyme. | nih.govoup.com |
| Mammalian Cells (CHO) | Human PH20-HSA/IgFc (fusion protein) | High purity (>95%), yield (>30%), improved stability and half-life. | google.com |
Strategies for Purification and Enhancement of Recombinant this compound Yield
Achieving high yields of pure and active recombinant this compound requires optimized expression conditions and efficient downstream processing.
Yield Enhancement Strategies :
Fusion Proteins : Creating fusion proteins, such as linking human this compound PH20 with human serum albumin (HSA) or immunoglobulin Fc (IgFc), can improve the protein's stability, in vivo half-life, and facilitate purification through affinity chromatography google.com.
Promoter and Cultivation Optimization : In yeast systems, employing strong constitutive promoters (e.g., PGAP) and optimizing cultivation parameters (temperature, media composition, pH, aeration) are crucial for high-level production sci-hub.se. High-density fermentation and adjustments to culture conditions have been shown to boost yields in various systems nih.govsci-hub.seresearchgate.net.
Gene Copy Number and Transcription Factors : Increasing the copy number of the this compound gene integrated into the host genome or overexpressing relevant transcription factors (e.g., Aft1 in P. pastoris) can further enhance protein secretion and production sci-hub.sewipo.int.
Purification Strategies : A variety of chromatographic techniques are employed to purify recombinant hyaluronidases to high levels of purity. Common methods include:
Affinity Chromatography : This is often the first step, particularly for proteins engineered with affinity tags like polyhistidine (His-tag). Metal ion affinity chromatography (e.g., Ni-NTA) is highly effective for His-tagged hyaluronidases nih.govresearchgate.net. Protein A affinity chromatography is used for IgFc fusion proteins google.com.
Ion-Exchange Chromatography : Both cation and anion exchange chromatography are used to separate proteins based on their charge. This method has been successfully applied to purify various recombinant hyaluronidases nih.govnih.govnih.govresearchgate.net.
Hydrophobic Interaction Chromatography (HIC) : HIC separates proteins based on their hydrophobicity and can be used as a polishing step nih.gov.
Gel Filtration (Size Exclusion Chromatography) : This technique separates proteins based on their molecular size and can be used to remove aggregates or smaller contaminants google.com.
These combined purification strategies can yield recombinant hyaluronidases with purity exceeding 95% and high specific activities nih.govgoogle.comgoogle.com.
Targeted Mutagenesis and Directed Evolution for Modifying Enzymatic Properties
Protein engineering techniques, including targeted mutagenesis and directed evolution, are employed to alter the enzymatic properties of hyaluronidases, such as activity, stability, substrate specificity, and pH optimum.
Targeted Mutagenesis : Site-directed mutagenesis involves altering specific amino acid residues predicted to be important for catalytic activity or structural integrity. For example, studies on human this compound Hyal-1 identified Asp146 and Glu148 as critical catalytic residues nih.gov. Mutations at these sites, such as E148Q or D146N in human PH-20, can lead to a significant loss or complete abolishment of enzymatic activity nih.gov. Similarly, specific mutations in Vespa affinis this compound, such as Asp107Asn and Glu109Gln, resulted in a complete loss of activity scielo.br. Modifying N-glycosylation sites can also impact enzyme activity nih.govnih.gov.
Directed Evolution : Directed evolution is a powerful approach that mimics natural selection in vitro to evolve proteins with desired characteristics. This process involves iterative cycles of random mutagenesis, protein expression, and screening for improved function. For instance, directed evolution has been used to enhance the chain length specificity and turnover number of hyaluronan synthase researchgate.net. It can also be applied to develop this compound variants with specific molecular weights frontiersin.orgdoaj.orgresearchgate.net. Techniques like Amplified Refractive Thermal Polymerization (ARTP) mutagenesis have been successfully used to generate mutant strains with significantly increased this compound activity, such as a 58.82% increase in activity for a Citrobacter portucalensis mutant acs.org.
Table 2: Strategies for Enhancing Recombinant this compound Yield and Activity
| Strategy | Target/System | Outcome/Result | Reference(s) |
| Signal Peptide Fusion | Leech this compound (P. pastoris) | Increased yield and secretion. | google.comresearchgate.net |
| Fusion Protein (e.g., PH20-HSA) | Human this compound PH20 | Improved stability, half-life, and facilitated purification. | google.com |
| Promoter Engineering | Leech this compound (P. pastoris) | Enabled constitutive high-level expression. | sci-hub.se |
| Cultivation Optimization | Various Hyaluronidases (E. coli, P. pastoris) | Increased yield and productivity through optimized fermentation parameters. | nih.govsci-hub.seresearchgate.net |
| Transcription Factor Overexpression | Leech this compound (P. pastoris) | Enhanced secretion by overexpressing Aft1. | sci-hub.se |
| Site-Directed Mutagenesis | Vespa affinis this compound | Mutation of Asp107Asn and Glu109Gln led to complete loss of activity. | scielo.brresearchgate.net |
| Directed Evolution | Pasteurella multocida HA Synthase | Improved chain length specificity and a two-fold increase in mass-based turnover number. | researchgate.net |
| ARTP Mutagenesis | Citrobacter portucalensis this compound | A mutant strain showed a 58.82% increase in enzyme activity compared to the wild-type. | acs.org |
Table 3: Key Residues and Their Impact on this compound Activity
| Enzyme | Residue(s) Involved in Catalysis | Specific Mutation(s) | Impact on Activity | Reference(s) |
| Human PH-20 | Glu148, Asp146 | E148Q | Total loss of activity. | nih.gov |
| D146N | Only 3% of original activity. | nih.gov | ||
| Human Hyal-1 | Asp146, Glu148 | Not specified | Identified as critical catalytic residues. | nih.gov |
| Vespa affinis this compound (rVesA2) | Asp107, Glu109 | D107N, E109Q | Complete loss of this compound activity. | scielo.brresearchgate.net |
Compound List
this compound (general)
Hyal-1
Hyal-2
Hyal-3
Hyal-4
PH-20 (SPAM1)
rTsHyal-1 (Scorpion venom this compound)
rHyal-sk (Bacterial this compound)
LHyal (Leech this compound)
VesA2 (Vespa affinis this compound)
HAase-B (Bacillus sp. A50 this compound)
PH20-HSA (Human PH20 fused with Human Serum Albumin)
PH20-IgFc (Human PH20 fused with Immunoglobulin Fc)
Streptococcus pyogenes this compound
Pasteurella multocida HA synthase
Citrobacter portucalensis this compound
Apis mellifera this compound (Bee this compound)
Advanced Analytical Methodologies for Hyaluronidase Research
Assays for Quantifying Hyaluronidase Enzymatic Activity
A variety of methods, ranging from classic biochemical assays to modern instrumental analyses, are employed to measure the catalytic activity of this compound. researchgate.net The choice of method often depends on the specific research question, the purity of the enzyme sample, and the required sensitivity and throughput.
Spectrophotometric and fluorometric assays are among the most common methods for quantifying this compound activity due to their simplicity, sensitivity, and adaptability to high-throughput formats. researchgate.netresearchgate.net
One of the classical and widely used colorimetric methods is based on the Morgan-Elson reaction. researchgate.net In this assay, the N-acetyl-D-glucosamine released from hyaluronic acid by this compound is heated under alkaline conditions to form furan (B31954) derivatives. researchgate.net These derivatives then react with p-dimethylaminobenzaldehyde to produce a red-colored product that can be quantified spectrophotometrically. researchgate.net This method has been optimized for the quantification of this compound in biological materials. researchgate.net
Fluorometric methods offer enhanced sensitivity over colorimetric assays. researchgate.net A fluorimetric version of the Morgan-Elson assay exists, where the resulting product is detected using a spectrophotometer at specific excitation and emission wavelengths. researchgate.net Another approach involves using hyaluronic acid labeled with a fluorescent molecule, such as fluorescein. nih.gov In its intact, high-molecular-weight form, the labeled hyaluronic acid exhibits self-quenching. nih.gov Upon cleavage by this compound, smaller, fluorescently labeled fragments are released, leading to a decrease in quenching and a measurable increase in fluorescence intensity. nih.gov This method is particularly useful for measuring low this compound activity in biological samples. researchgate.net
A turbidimetric method also exists, which measures the clearing of a turbid solution of hyaluronic acid as it is depolymerized by the enzyme. sigmaaldrich.com The change in absorbance is monitored over time to determine the enzyme's activity. sigmaaldrich.com
Here is a comparison of common spectrophotometric and fluorometric methods:
| Method | Principle | Detection | Advantages | Considerations |
| Morgan-Elson (Colorimetric) | Measures N-acetyl-D-glucosamine released, which forms a colored product with p-dimethylaminobenzaldehyde. researchgate.net | Spectrophotometry researchgate.net | Well-established, good for various biological samples. researchgate.net | Requires heating step. |
| Morgan-Elson (Fluorometric) | Similar to colorimetric method, but detects a fluorescent product. researchgate.net | Fluorometry researchgate.net | Higher sensitivity than colorimetric method. researchgate.net | Requires a spectrofluorometer. |
| Fluorescein-labeled HA | Cleavage of self-quenched labeled HA releases fluorescence. nih.gov | Fluorometry nih.gov | Very sensitive, requires small sample volumes. nih.gov | Requires synthesis of labeled substrate. |
| Turbidimetric Assay | Measures the decrease in turbidity of a hyaluronic acid solution upon degradation. sigmaaldrich.com | Spectrophotometry (% Transmittance) sigmaaldrich.com | Simple and inexpensive. researchgate.net | Lower sensitivity and selectivity compared to other methods. researchgate.net |
Viscosimetry is a classical method for assessing this compound activity by measuring the decrease in viscosity of a hyaluronic acid solution as the polymer is broken down into smaller fragments. oup.com This technique directly reflects the depolymerizing action of the enzyme. dovepress.com A modified Ostwald viscometer is often used for these measurements, and the entire setup is typically maintained at a constant temperature, such as 37°C, in a water bath to ensure physiological conditions. oup.com
The rate of viscosity reduction is proportional to the this compound activity. oup.com This method is particularly valuable as it correlates well with the pharmacological activity of the enzyme as a "spreading factor." researchgate.net However, traditional viscosimetric methods can be time-consuming and require relatively large sample volumes. dovepress.com More recent rheological approaches offer advantages by allowing for real-time monitoring of the degradation of hyaluronic acid hydrogels through changes in their viscoelastic properties, such as the storage modulus (G'). dovepress.com This provides a more detailed understanding of the physicochemical changes occurring during degradation. dovepress.com
Research has shown a direct correlation between the decrease in G' and the addition of this compound, with the rate of degradation being influenced by both the concentration of hyaluronic acid and the amount of enzyme present. dovepress.com
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC), are powerful tools for analyzing the degradation products of hyaluronic acid by this compound. sigmaaldrich.comnih.gov These methods allow for the separation and quantification of the resulting oligosaccharides, providing detailed information about the enzyme's cleavage pattern and activity. sigmaaldrich.comnih.gov
By digesting hyaluronic acid with this compound from sources like Streptomyces hyalurolyticus, the resulting unsaturated tetrasaccharide and hexasaccharide products can be separated and quantified using HPLC with a silica (B1680970) gel column. sigmaaldrich.com The assay has been shown to be linear over a range of hyaluronic acid concentrations. sigmaaldrich.com The rate of production and the ratio of these oligosaccharides can vary depending on factors like temperature, duration of hydrolysis, and the source of the hyaluronic acid, which influences its rheological properties. nih.gov
Size-exclusion chromatography is another valuable technique used to analyze the degradation products of hyaluronic acid-based dermal fillers after treatment with this compound. nih.gov This method separates molecules based on their size, allowing researchers to monitor the shift in molecular weight distribution as the hyaluronic acid is broken down. mdpi.com Combining SEC with techniques like a three-detector array (TDA) can provide comprehensive characterization of the degradation kinetics. dovepress.com
Here is a summary of research findings using chromatographic techniques:
| Technique | Enzyme Source | Key Findings | Reference |
| HPLC | Streptomyces hyalurolyticus | Quantified tetrasaccharide and hexasaccharide products; production rate depends on temperature, time, and HA source. nih.gov | nih.gov |
| HPLC | Streptomyces this compound | Developed a quantitative analysis for HA by separating unsaturated tetrasaccharide and hexasaccharide products. sigmaaldrich.com | sigmaaldrich.com |
| Size-Exclusion Chromatography (SEC) | Ovine this compound | Analyzed degradation products of different HA-fillers, showing varying resistance to degradation. nih.gov | nih.gov |
| HP-SEC/TDA | This compound | Used in combination with Carbazole assay to characterize enzymatic degradation kinetics of HA fillers. dovepress.com | dovepress.com |
High-Throughput Screening Platforms for Enzyme Activity and Inhibitor Discovery
High-throughput screening (HTS) is a crucial technology in drug discovery, enabling the rapid and automated testing of large libraries of chemical compounds to identify potential modulators of a biological target. evotec.combmglabtech.com For this compound research, HTS platforms are instrumental in discovering new inhibitors, which have potential therapeutic applications.
HTS assays for this compound are typically miniaturized versions of the spectrophotometric or fluorometric assays, adapted for use in microplate formats (e.g., 96-, 384-, or 1536-well plates). bmglabtech.comselvita.com These platforms utilize automated liquid handling systems, robotics, and sensitive plate readers to process thousands of compounds per day. bmglabtech.comselvita.com The goal is to identify "hits"—compounds that show significant inhibition of this compound activity. evotec.com
The development of robust HTS assays is a critical first step. acs.org This involves optimizing the assay for miniaturization, ensuring it is sensitive and reproducible in a high-throughput setting. selvita.com Once a primary screen identifies initial hits, these compounds undergo further testing in confirmation assays and dose-response analyses to validate their activity and determine their potency. selvita.com HTS platforms are not limited to biochemical assays; cell-based assays can also be adapted to screen for compounds that modulate this compound activity in a more physiologically relevant context. bmglabtech.com
Innovative Imaging Techniques for Non-Invasive Assessment of this compound Activity
Recent advancements in imaging technologies have opened new avenues for assessing this compound activity non-invasively, particularly in in vivo settings. These techniques provide spatial and temporal information about enzyme activity, which is not achievable with traditional biochemical assays. nih.gov
High-frequency ultrasound (HF-US) has emerged as a valuable tool for visualizing and monitoring the degradation of hyaluronic acid-based dermal fillers by this compound in real-time. dovepress.comresearchgate.net This non-invasive technique allows for the detailed assessment of the filler implant, providing insights into its integration with the tissue and its subsequent breakdown following this compound administration. dovepress.commdpi.com Studies have successfully used HF-US to track the volume changes of HA fillers over time after injection, demonstrating the effectiveness of this compound in dissolving these products. dovepress.comresearchgate.net
Bioinformatic and Computational Approaches in Hyaluronidase Research
Sequence Analysis and Evolutionary Bioinformatics of Hyaluronidases
The application of sequence analysis and evolutionary bioinformatics has been instrumental in classifying hyaluronidases and elucidating their phylogenetic relationships. These methods have revealed the existence of multiple hyaluronidase-like sequences in various genomes, including six in the human genome, and have provided insights into their evolutionary origins. nih.govresearchgate.net
Comparative genomics has revealed that the six this compound-like genes in the human genome are organized into two clusters of three. researchgate.net Three genes, HYAL1, HYAL2, and HYAL3, are located on chromosome 3p21.3, while HYAL4, PH-20/SPAM1, and a pseudogene, HYALP1, are found on chromosome 7q31.3. researchgate.net A similar genomic organization is observed in the mouse genome, suggesting that these gene clusters arose from ancient gene duplication events that predate the divergence of modern mammals. nih.govresearchgate.net
Sequence identity among the human hyaluronidases ranges from 33.1% to 41.2%. nih.gov Proteomic studies, in conjunction with genomic data, have helped to characterize the tissue-specific expression and potential functions of these enzymes. For instance, Hyal-1 is the primary this compound in mammalian plasma and is also abundant in organs like the liver, kidney, and spleen. researchgate.net Hyal-2, on the other hand, is a lysosomal this compound that is also found anchored to the plasma membrane. researchgate.net
Table 1: Human this compound Genes and Locations
| Gene | Chromosomal Location |
|---|---|
| HYAL1 | 3p21.3 |
| HYAL2 | 3p21.3 |
| HYAL3 | 3p21.3 |
| HYAL4 | 7q31.3 |
| PH-20/SPAM1 | 7q31.3 |
Sequence alignments of hyaluronidases from different species have led to the identification of conserved motifs and domains that are crucial for their catalytic function and structural integrity. researchgate.net Mammalian hyaluronidases belong to the glycoside hydrolase family 56 (GH56) and share a conserved catalytic domain with a distorted (β/α)8 TIM barrel fold. nih.govuspto.gov
Key catalytic residues are highly conserved across vertebrate hyaluronidases. researchgate.net For example, a glutamic acid residue (Glu131 in human Hyal-1) acts as the proton donor in the hydrolytic mechanism. researchgate.net Additionally, cysteine residues that form disulfide bonds, essential for maintaining the correct three-dimensional structure, are also conserved. researchgate.net While the central catalytic domains show significant similarity, the C-terminal domains of human hyaluronidases are more divergent, suggesting they may be involved in distinct, as-yet-unknown functions. researchgate.net
Molecular Modeling and Simulation Studies of this compound-Substrate/Inhibitor Interactions
Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD), have provided atomic-level insights into the interactions between hyaluronidases and their substrates or inhibitors. nih.govresearchgate.net These computational methods are crucial for understanding the enzyme's catalytic mechanism and for the structure-based design of new therapeutic agents. d-nb.info
Molecular docking studies have been used to predict the binding modes of hyaluronic acid (HA) and various inhibitors within the active site of hyaluronidases. ijifm.comresearchgate.net These studies have confirmed that the deep substrate-binding groove accommodates the HA polysaccharide chain. ijifm.com The interactions are primarily governed by electrostatic forces and hydrophobic interactions. researchgate.net For example, the binding of flavonoids to this compound has been shown to occur within the enzyme's cavity, influencing the microenvironment of the active site and leading to reduced enzyme activity. researchgate.net
Molecular dynamics simulations offer a dynamic view of these interactions, allowing researchers to observe the conformational changes in both the enzyme and the ligand over time. mdpi.com MD simulations have been employed to study the binding of HA to this compound, revealing the importance of water-mediated hydrogen bonds in stabilizing the complex. mdpi.com These simulations have also been used to investigate the mechanisms of enzyme inhibition, providing a basis for the rational design of more potent and specific inhibitors. nih.govnih.gov
Structure Prediction and Homology Modeling of Novel this compound Variants
In the absence of experimentally determined structures for all this compound variants, homology modeling has become a vital tool for generating reliable three-dimensional models. nih.gov This technique relies on the known crystal structure of a related protein, such as bee venom this compound (PDB code: 1FCQ) or human this compound 1 (PDB code: 2PE4), as a template. nih.govijifm.com
These predicted structures are invaluable for:
Understanding the structure-function relationships of different this compound isoforms. ijifm.com
Identifying key residues involved in substrate binding and catalysis. nih.gov
Designing site-directed mutagenesis experiments to probe enzyme function. nih.gov
Facilitating the structure-based design of novel this compound variants with enhanced stability or activity for therapeutic applications. google.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Hyaluronic acid |
| Chondroitin (B13769445) |
| Chondroitin sulfate (B86663) |
| N-acetyl-D-glucosamine |
| D-glucuronic acid |
| N-acetyl-D-galactosamine |
| Heparin |
| Dermatan sulfate |
| Galactose |
| Glucose |
| Lactose |
| Cellobiose |
| Maltose |
| Methyl indole-3-acetate |
| Flavonoids |
| Gallic acid |
| Quercetin (B1663063) |
| Zanamivir |
| Oseltamivir |
| Peramivir |
Q & A
Q. How should researchers report conflicting data on this compound’s pro- vs. anti-tumor effects?
- Methodological Answer : Contextualize findings by comparing model systems (e.g., in vitro vs. xenograft) and HA fragment sizes. Discuss limitations such as enzyme purity or off-target effects. Use PRISMA frameworks for systematic reviews to highlight gaps in mechanistic evidence .
Tables for Reference
Table 1 : Key Parameters for this compound Activity Assays
| Parameter | Example Values/Protocols | Reference |
|---|---|---|
| Enzyme Concentration | 2 µg/ml in pre-heated solution | |
| Incubation Time | 15–60 minutes | |
| Validation Method | Picrosirius Red staining |
Table 2 : Common Pitfalls in this compound Studies
| Pitfall | Mitigation Strategy | Reference |
|---|---|---|
| Non-specific HA degradation | Use competitive inhibitors or isoform-specific antibodies | |
| Inconsistent tissue prep | Standardize permeabilization (e.g., 1% HCl in 70% alcohol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
